molecular formula C16H14IN3O2 B1665055 N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 189290-58-2

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Katalognummer: B1665055
CAS-Nummer: 189290-58-2
Molekulargewicht: 407.21 g/mol
InChI-Schlüssel: FGCLAQLIXMAIHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AG-1557 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Chinazolin-Derivaten beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von AG-1557 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz der Synthese zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AG-1557 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinazolin-Derivate mit unterschiedlichen funktionellen Gruppen, die für bestimmte Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

EGFR Inhibition

AG-1557 functions as a specific and ATP-competitive inhibitor of EGFR, which is often overexpressed in several cancers, including lung, breast, and colorectal cancers. The compound exhibits a potent inhibitory effect on EGFR signaling pathways, with a reported pIC50 value of 8.194, indicating strong biological activity against this target .

Mechanism of Action:

  • AG-1557 binds to the ATP-binding site of EGFR, inhibiting its kinase activity.
  • This inhibition leads to decreased phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival .

Quantitative Data:

  • In vitro studies have demonstrated that AG-1557 effectively reduces cell proliferation in EGFR-dependent cancer cell lines.
  • IC50 values for AG-1557 have been reported to be significantly lower than those of structurally similar compounds, emphasizing its enhanced efficacy .

Structural Activity Relationship (SAR)

Research into the SAR of quinazoline derivatives indicates that halogen substitutions (such as iodine in AG-1557) significantly enhance the compound's potency against EGFR. For instance, comparative studies have shown that iodine substitution at the 3-position of the phenyl ring results in superior inhibition compared to other halogens like bromine or chlorine .

Cardiovascular Applications

AG-1557 has also been investigated for its potential role in cardiovascular health. Studies suggest that it may modulate EGFR-mediated signaling pathways involved in vascular remodeling and endothelial function.

Experimental Findings:

  • In vitro experiments using vascular endothelial cells showed that AG-1557 can improve endothelial function and reduce inflammation.
  • Animal models have indicated that AG-1557 may attenuate vascular smooth muscle cell proliferation and reduce atherosclerotic lesion size.

Wound Healing and Regenerative Medicine

The compound's ability to influence cell migration and proliferation makes it a candidate for applications in wound healing and tissue repair. It modulates EGFR signaling pathways that are crucial for tissue regeneration.

Results from Studies:

  • AG-1557 has been shown to promote collagen production and enhance skin barrier function.
  • Quantitative assessments include histopathological analysis revealing improved wound healing outcomes in treated models.

Future Directions and Research Opportunities

Ongoing research is focused on exploring additional interactions of AG-1557 with other proteins involved in cancer biology and further elucidating its mechanisms of action. The development of new derivatives based on AG-1557 may lead to enhanced specificity and reduced side effects in clinical applications.

Wirkmechanismus

AG-1557 exerts its effects by specifically inhibiting the epidermal growth factor receptor tyrosine kinase. The epidermal growth factor receptor is a transmembrane receptor that, upon binding to its ligand, undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. AG-1557 competes with ATP for binding to the kinase domain of the epidermal growth factor receptor, thereby preventing its activation and subsequent signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von AG-1557

AG-1557 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der epidermalen Wachstumsfaktorrezeptor-Tyrosinkinase. Seine Struktur ermöglicht eine starke Bindungsaffinität zum epidermalen Wachstumsfaktorrezeptor, was ihn zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1557, is a compound with significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C16H15N3O2I
  • Molecular Weight: 407.21 g/mol
  • Structure Features: It features a quinazoline core substituted with a 3-iodophenyl group and two methoxy groups at the 6 and 7 positions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the EGFR tyrosine kinase. This receptor plays a crucial role in regulating cell proliferation and survival. The compound exhibits a potent inhibitory effect with a pIC50 value of 8.194, indicating strong binding affinity to the ATP-binding site of EGFR, which leads to decreased phosphorylation of downstream signaling proteins involved in cell growth and survival .

Inhibition of EGFR

  • Anticancer Properties:
    • This compound has been studied for its potential in treating various cancers associated with EGFR overexpression. Its ability to hinder tumor growth by blocking critical signaling pathways makes it a promising candidate for cancer therapy .
    • Comparative studies show that compounds with similar structures exhibit varying degrees of EGFR inhibition, with AG-1557 standing out due to its iodine substitution enhancing its potency .
  • Inflammatory Response Modulation:
    • Research indicates that AG-1557 promotes collagen production and reduces inflammation, which contributes to enhanced skin barrier function. These effects are quantified through cytokine levels and histopathological analysis in skin tissue studies .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity:

Compound NameStructure FeaturesBiological Activity
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amineSimilar structure with bromine substitutionEGFR inhibitor; less potent than N-(3-iodophenyl)
N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amineChlorine instead of iodineInhibitory effects on various kinases
AG1478 (4-anilinoquinazoline derivative)Different substituents on quinazoline coreSelective EGFR inhibitor; used in cancer therapy

The presence of iodine in AG-1557 significantly enhances its binding affinity and selectivity towards EGFR compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • In Vivo Studies:
    • In animal models, AG-1557 demonstrated effective tumor growth inhibition in xenograft models of human cancers that overexpress EGFR .
    • The compound's efficacy was assessed through various pharmacokinetic studies highlighting its absorption and distribution profiles.
  • Molecular Dynamics Simulations:
    • Molecular dynamics simulations confirmed the stability of protein-compound interactions, supporting the hypothesis that AG-1557 can effectively modulate EGFR activity .

Eigenschaften

IUPAC Name

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCLAQLIXMAIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10877962
Record name N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189290-58-2
Record name N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.